molecular formula C10H9Cl3 B12593035 1,2-Dichloro-4-(4-chlorobut-2-en-2-yl)benzene CAS No. 648425-35-8

1,2-Dichloro-4-(4-chlorobut-2-en-2-yl)benzene

Cat. No.: B12593035
CAS No.: 648425-35-8
M. Wt: 235.5 g/mol
InChI Key: NVETUQRDEAZBEV-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(4-chlorobut-2-en-2-yl)benzene is an organochlorine compound with the molecular formula C10H10Cl3. This compound is characterized by the presence of two chlorine atoms attached to the benzene ring and an additional chlorinated butenyl group. It is a derivative of benzene and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-4-(4-chlorobut-2-en-2-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

The industrial production of this compound typically involves the chlorination of butadiene to produce a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene. This mixture is then isomerized to 3,4-dichlorobut-1-ene by heating in the presence of a catalyst .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-(4-chlorobut-2-en-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated and substituted benzene derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

1,2-Dichloro-4-(4-chlorobut-2-en-2-yl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Research studies utilize this compound to understand its effects on biological systems and its potential as a bioactive molecule.

    Medicine: Investigations are ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-(4-chlorobut-2-en-2-yl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes and signaling pathways .

Properties

CAS No.

648425-35-8

Molecular Formula

C10H9Cl3

Molecular Weight

235.5 g/mol

IUPAC Name

1,2-dichloro-4-(4-chlorobut-2-en-2-yl)benzene

InChI

InChI=1S/C10H9Cl3/c1-7(4-5-11)8-2-3-9(12)10(13)6-8/h2-4,6H,5H2,1H3

InChI Key

NVETUQRDEAZBEV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCl)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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